1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl-
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Overview
Description
1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- is a heterocyclic compound featuring a pyrazole ring substituted with a carboxamide group at the 3-position, a methyl group at the 1-position, and a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- can be synthesized through several methods. One common approach involves the reaction of pyrazole-3-carboxylic acid with methylamine and phenyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, where pyrazole-3-carboxylic acid chlorides react with various aromatic and heteroaromatic sulfonamides. The reaction is facilitated by catalysts and optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of 1-methyl-N-phenyl-pyrazole-3-carboxamide.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiproliferative activities against cancer cell lines.
Medicine: Potential use in developing novel anticancer agents and nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine-protein kinase BTK (Bruton tyrosine kinase), which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
- 1H-Pyrazole-3-carboxamide, 1-methyl-3-phenyl-
- 1H-Pyrazole-3-carboxamide, 1-methyl-4-phenyl-
- 1H-Pyrazole-3-carboxamide, 1-methyl-5-phenyl-
Comparison: 1H-Pyrazole-3-carboxamide, 1-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, this compound exhibits higher antiproliferative activity and better selectivity towards certain molecular targets .
Properties
CAS No. |
89202-82-4 |
---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-methyl-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11N3O/c1-14-8-7-10(13-14)11(15)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,15) |
InChI Key |
UWUCBBCLHCZFBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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